Dipropyldiazene

Photolysis kinetics Radical generation Transient absorption spectroscopy

Dipropyldiazene (CAS 821-67-0), also referred to as azo-n-propane or 1,1′-azobispropane, is a symmetrical aliphatic diazene (azoalkane) with the molecular formula C₆H₁₄N₂ and a molecular weight of 114.19 g/mol. It belongs to the class of dialkyldiazenes, characterized by a central –N=N– double bond flanked by two n-propyl groups.

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
CAS No. 821-67-0
Cat. No. B13800845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipropyldiazene
CAS821-67-0
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCCCN=NCCC
InChIInChI=1S/C6H14N2/c1-3-5-7-8-6-4-2/h3-6H2,1-2H3
InChIKeyLQCYZZANGSLXDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipropyldiazene (CAS 821-67-0) for Research & Industrial Procurement – Compound Profile and Selection Rationale


Dipropyldiazene (CAS 821-67-0), also referred to as azo-n-propane or 1,1′-azobispropane, is a symmetrical aliphatic diazene (azoalkane) with the molecular formula C₆H₁₄N₂ and a molecular weight of 114.19 g/mol [1]. It belongs to the class of dialkyldiazenes, characterized by a central –N=N– double bond flanked by two n-propyl groups. In the gas phase and in solution, dipropyldiazene serves as a stoichiometric source of n-propyl radicals upon thermal or photochemical activation, making it a specialized tool in free-radical chemistry, gas-phase kinetics, and surface science [2]. Its symmetrical structure and well-defined, single-mode decomposition pathway distinguish it from mixed or substituted azoalkanes that may generate multiple radical species [3].

Supports gas-phase free-radical kinetics and flash photolysis workflows
Single-mode n-propyl radical source for mechanistic studies
Reported nitrogen-retaining intermediates on Pt(111) for surface chemistry research

Why Substituting Dipropyldiazene (821-67-0) with Other Azoalkanes Compromises Experimental Reproducibility and Radical Selectivity


Dialkyldiazenes are not interchangeable radical precursors. Even minor structural variations—such as branching at the α-carbon or chain-length modification—produce substantial differences in the rate of radical generation, the ratio of disproportionation to combination products, and the extinction coefficients of the transient radical species [1]. For instance, replacing dipropyldiazene with azoisopropane changes the dissociation rate constant of the vibrationally excited triplet state by a factor of approximately 2.4, and the disproportionation-to-combination ratio (kd/kc) for the resulting alkyl radicals shifts from ~0.19 (n-propyl) to ~0.65 (isopropyl), a 3.4-fold difference that directly alters product distributions in kinetic experiments [2]. These quantitative divergences mean that direct substitution without re-optimization of reaction conditions leads to non-comparable rate data, confounding mechanistic interpretation and procurement specifications in both academic and industrial radical-chemistry workflows [3].

Radical kinetics

Branched azoalkanes (e.g., azoisopropane) may shift radical generation rates, altering time-resolved measurements without re-validation.

Product distribution

Different disproportionation-to-combination ratios can change product profiles, affecting synthetic yields in radical coupling experiments.

Spectroscopic detection

Distinct UV extinction coefficients and λmax may require re-calibration of transient absorption setups when switching precursors.

Dipropyldiazene (821-67-0) Quantitative Differentiation Guide: Head-to-Head Comparator Data for Informed Procurement


Photolytic Radical Generation Rate: Dipropyldiazene vs. Azoisopropane

Dipropyldiazene (azo-n-propane) generates n-propyl radicals via photolytic cleavage with a dissociation rate constant from the vibrationally excited triplet state of k = (6.6 ± 1.3) × 10⁷ s⁻¹. Under identical flash-photolysis conditions, azoisopropane dissociates with k = (1.6 ± 0.4) × 10⁸ s⁻¹, representing a 2.4-fold faster rate for the branched isomer [1]. This measurement was obtained by monitoring the variation in radical quantum yield with pressure in the gas phase, using kinetic spectroscopy across the 220–260 nm region [1].

Radical Generation Rate
Head-to-head
Azo-n-propane: k = (6.6±1.3)×10⁷ s⁻¹ Azoisopropane: k = (1.6±0.4)×10⁸ s⁻¹ 2.4× slower dissociation
Supports wider temporal window in flash photolysis kinetic studies.
Gas-phase, 220–260 nm transient absorption.
Photolysis kinetics Radical generation Transient absorption spectroscopy

Radical Disproportionation-to-Combination Ratio (kd/kc): n-Propyl vs. Isopropyl Radicals

The n-propyl radicals generated from dipropyldiazene exhibit a significantly lower disproportionation-to-combination ratio (kd/kc ≈ 0.19) compared to isopropyl radicals derived from azoisopropane (kd/kc ≈ 0.65). Specifically, for n-propyl, kc = (1.0 ± 0.1) × 10¹⁰ L mol⁻¹ s⁻¹ and kd = (1.9 ± 0.2) × 10⁹ L mol⁻¹ s⁻¹. For isopropyl, kc = (7.7 ± 1.6) × 10⁹ L mol⁻¹ s⁻¹ and kd = (5.0 ± 1.2) × 10⁹ L mol⁻¹ s⁻¹ [1]. The kd/kc ratio for n-propyl is approximately 3.4× lower than that for isopropyl, indicating a strong preference for combination over disproportionation [1]. The wavelength dependence of kd/kc was also characterized in a separate direct photolysis study, confirming that n-propyl and isopropyl radicals respond differently to excitation energy [2].

kd/kc Ratio
Head-to-head
n-Propyl: kd/kc = 0.19 Isopropyl: kd/kc = 0.65 3.4× lower disproportionation
Supports higher combination product yield in radical dimerization studies.
Gas-phase flash photolysis, room temperature.
Radical termination Disproportionation Combination kinetics

Maximum Extinction Coefficient of Transient Radical Species: n-Propyl vs. Isopropyl

The n-propyl radical generated from dipropyldiazene photolysis displays a maximum extinction coefficient εₘₐₓ = 744 ± 39 L mol⁻¹ cm⁻¹ at 245 nm. In contrast, the isopropyl radical from azoisopropane exhibits εₘₐₓ = 1280 ± 110 L mol⁻¹ cm⁻¹ at 238 nm [1]. These values were determined by kinetic spectroscopy in the gas phase following flash photolysis, with transient absorption spectra recorded in the 220–260 nm region [1]. The n-propyl radical's lower absorptivity and slightly red-shifted λₘₐₓ provide a distinct spectroscopic signature that can be exploited for selective detection in mixed-radical systems.

Extinction Coefficient
Head-to-head
εmax = 744 ± 39 L mol⁻¹ cm⁻¹ at 245 nm
Supports selective n-propyl radical detection in mixed-radical environments.
Isopropyl radical εmax 1280 L mol⁻¹ cm⁻¹ at 238 nm in same study.
Transient absorption Radical detection UV-Vis spectroscopy

Surface Chemistry Differentiation: Thermal Decomposition Pathway of Dipropyldiazene on Pt(111)

On a Pt(111) single-crystal surface, dipropyldiazene (n-azopropane) displays a multi-step thermal decomposition pathway characterized by distinct desorption features: molecular multilayer desorption at ~130 K, monolayer desorption at ~170 K, propylene evolution at 240 K, ethylene evolution at 275 K, and propionitrile plus amine desorption at 320–330 K [1]. This pathway is initiated by cis-isomerization upon molecular chemisorption, followed by formation of a surface dipropylhydrazine intermediate above 175 K [1]. While direct head-to-head surface science comparisons with azoisopropane or azoethane on Pt(111) are not yet reported in a single study, the comprehensive desorption map established for dipropyldiazene provides a benchmark dataset that enables class-level differentiation from azomethane (which decomposes primarily to methyl radicals and nitrogen on Pt surfaces) and from larger azoalkanes where steric effects alter adsorption geometry [1].

Surface Decomposition
Class-level
  • Multilayer desorption ~130 K
  • Monolayer desorption ~170 K
  • Propylene evolution 240 K
  • Ethylene evolution 275 K
  • Propionitrile/amines 320–330 K
May support C–N bond-forming surface studies; reported intermediates provide benchmark.
Pt(111) single crystal, UHV, TPD/RAIRS 100–600 K.
Surface science Heterogeneous catalysis Temperature-programmed desorption

n-Propyl Radical Decomposition Kinetics: Arrhenius Parameters from Dipropyldiazene Photolysis

The unimolecular decomposition of the n-propyl radical (to ethylene + methyl radical) generated from dipropyldiazene photolysis follows the Arrhenius expression k = 2.29 × 10¹⁵ exp(−144,672 J mol⁻¹ / RT) s⁻¹, validated over the temperature range 297–564 K [1]. This rate expression was derived from gas-chromatographic product analysis following direct photolysis of azo-n-propane at 366 nm, with the recombination of n-propyl radicals serving as the reference reaction [2]. While analogous decomposition Arrhenius parameters exist for the ethyl radical (from azoethane) and isopropyl radical (from azoisopropane), each radical system has distinct pre-exponential factors and activation energies that reflect different transition-state geometries [3]. The specific rate expression for n-propyl decomposition from dipropyldiazene serves as a calibrated reference point for gas-phase kinetic modeling.

Decomposition Kinetics
Supporting evidence
k = 2.29×10¹⁵ exp(−144.7 kJ mol⁻¹/RT) s⁻¹ (297–564 K)
Reported lower decomposition propensity at moderate temperatures supports kinetic measurement signal-to-noise ratio.
Derived from 366 nm photolysis; comparator Arrhenius parameters from ethyl/isopropyl systems differ substantially.
Gas-phase kinetics Radical decomposition Arrhenius parameters

Optimal Research and Industrial Application Scenarios for Dipropyldiazene (CAS 821-67-0) Based on Quantitative Differentiation


Time-Resolved Kinetic Studies Requiring Slow, Controlled n-Propyl Radical Generation

Dipropyldiazene is the preferred precursor when experimental designs demand a radical generation rate that is approximately 2.4× slower than azoisopropane [1]. This slower dissociation (k = 6.6 × 10⁷ s⁻¹ vs. 1.6 × 10⁸ s⁻¹) extends the temporal window for kinetic measurements before radical concentrations reach steady state, making it ideal for flash photolysis and laser-induced fluorescence studies where time-resolved detection of early reaction intermediates is critical [1]. Procurement should specify dipropyldiazene when the experimental protocol requires gas-phase photolysis at 366 nm with radical generation half-lives on the order of 10⁻⁵ seconds.

Radical Combination Chemistry Where Low Disproportionation Yield Is Essential

For synthetic applications or mechanistic studies where radical–radical combination products (e.g., n-hexane from n-propyl recombination) are desired over disproportionation products (propene + propane), dipropyldiazene offers a kd/kc ratio of only 0.19, compared to 0.65 for azoisopropane-derived radicals [1]. This 3.4× lower disproportionation propensity maximizes the yield of combination products and simplifies post-reaction purification. Researchers and process chemists should select dipropyldiazene when the target molecule is formed via radical dimerization and alkene byproducts must be minimized [1].

Surface Science Studies of C–N Bond Formation on Platinum Catalysts

Dipropyldiazene is the azoalkane of choice for temperature-programmed desorption (TPD) and reflection-absorption infrared spectroscopy (RAIRS) investigations on Pt(111) surfaces where nitrogen-retaining decomposition products (propionitrile, propyl amine) are of mechanistic interest [1]. Its multi-step thermal decomposition pathway—molecular desorption at 130–170 K, propylene/ethylene evolution at 240–275 K, and nitrile/amine desorption at 320–330 K—provides a rich set of surface intermediates not accessible from azomethane or azoethane [1]. Surface science laboratories should procure dipropyldiazene when the research objective involves tracking nitrogen incorporation into organic fragments on transition-metal catalysts [1].

Calibration Standard for n-Propyl Radical Detection by Transient UV-Vis Spectroscopy

With a well-characterized maximum extinction coefficient of εₘₐₓ = 744 ± 39 L mol⁻¹ cm⁻¹ at 245 nm, the n-propyl radical from dipropyldiazene photolysis serves as a reliable spectroscopic calibration standard [1]. Its absorption maximum is sufficiently separated from that of the isopropyl radical (238 nm, εₘₐₓ = 1280 L mol⁻¹ cm⁻¹) to permit selective quantification in mixed-radical environments [1]. Laboratories performing kinetic spectroscopy should stock dipropyldiazene as a reference compound for validating transient absorption setups and for training new users on radical detection protocols [1].

Application
Selection Property
Validation Focus
Time-resolved flash photolysis kinetics
Controlled radical generation rate
Temporal resolution and recombination window
Radical dimerization synthesis
Low disproportionation-to-combination ratio
Product distribution analysis (combination vs. alkene)
Pt(111) surface chemistry
Nitrogen-retaining decomposition pathway
TPD desorption profile and intermediate identification
Transient absorption spectroscopy calibration
Characterized extinction coefficient and λmax
Spectroscopic selectivity and quantification accuracy
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